2-(2,4-Dichlorophenoxy)-1-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4O3/c19-13-3-4-15(14(20)6-13)26-10-16(25)24-8-12(9-24)18-22-17(23-27-18)11-2-1-5-21-7-11/h1-7,12H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIHITWXIVNXDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=NC(=NO3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-Dichlorophenoxy)-1-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone represents a unique structure that combines elements known for their biological activity. This compound is characterized by its oxadiazole moiety and pyridine ring, which have been associated with various pharmacological effects including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 392.25 g/mol. The structure can be broken down into significant functional groups that contribute to its biological activity:
- Dichlorophenoxy Group : Known for its herbicidal properties.
- Pyridine Ring : Frequently found in bioactive compounds and contributes to binding interactions in biological systems.
- Oxadiazole Moiety : Exhibits a broad spectrum of biological activities.
Anticancer Activity
Recent studies indicate that derivatives of oxadiazoles, including those containing pyridine and azetidine rings, demonstrate significant anticancer properties. For instance:
- Cytotoxicity : Compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects. In particular, one study reported IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | MCF-7 | 0.12 |
| Example B | A549 | 0.25 |
| Example C | A375 | 0.50 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Mycobacterium tuberculosis : Similar oxadiazole derivatives have shown effectiveness against both resistant and non-resistant strains of M. tuberculosis . The compound may exhibit similar activity due to its structural analogies.
Anti-inflammatory Effects
Compounds containing the oxadiazole structure have been reported to possess anti-inflammatory properties. This activity is often linked to the modulation of inflammatory pathways and cytokine production.
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share partial structural homology with the target molecule, enabling comparative analysis:
1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone (CAS: 1351621-37-8)
- Molecular Formula : C₂₁H₁₇ClN₄O₂
- Key Features: Replaces the 2,4-dichlorophenoxy group with an indole moiety, reducing lipophilicity. Retains the azetidine-oxadiazole core but substitutes pyridin-3-yl with 3-chlorophenyl.
- Implications : The indole group may enhance interactions with aromatic receptors, while the chlorophenyl substituent could alter metabolic stability compared to pyridine .
2-(4-Chlorophenoxy)-1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone (CAS: 1234873-85-8)
- Molecular Formula : C₂₂H₂₂ClN₅O₃
- Key Features: Substitutes azetidine with piperazine, a six-membered ring with higher conformational flexibility. Retains the chlorophenoxy group but links it to a pyridine-oxadiazole system via piperazine.
- Implications : Piperazine’s basicity and larger ring size may improve solubility but reduce target specificity compared to azetidine .
Oxadiazon (CAS: 19666-30-9)
- Molecular Formula : C₁₅H₁₈Cl₂N₂O₃
- Key Features: Contains an oxadiazolone ring (vs. 1,2,4-oxadiazole) with a dichlorophenyl substituent. Lacks nitrogenous heterocycles (e.g., azetidine or pyridine).
- Implications: As a commercial herbicide, oxadiazon highlights the role of dichlorophenyl groups in agrochemical activity.
Comparative Data Table
*Hypothetical formula based on structural analysis.
Research Findings and Inferences
Impact of Azetidine vs. Piperazine’s flexibility may improve solubility but reduce selectivity .
Role of Substituents: The 2,4-dichlorophenoxy group in the target compound likely elevates logP (lipophilicity), favoring membrane penetration—a trait critical in herbicides and CNS-targeting drugs.
Oxadiazole vs.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for reproducibility?
- Methodology : The compound’s synthesis likely involves multi-step reactions, including cyclization of oxadiazole rings and functionalization of the azetidine moiety. A common approach involves refluxing intermediates (e.g., substituted benzaldehyde derivatives) with acetic acid as a catalyst in ethanol, followed by solvent evaporation and purification via recrystallization . Optimization includes adjusting stoichiometry, reaction time (e.g., 4–6 hours for cyclocondensation), and solvent polarity to improve yield and purity.
Q. What spectroscopic and crystallographic techniques are most effective for structural validation?
- Methodology :
- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry .
- NMR and FTIR : Confirm functional groups (e.g., oxadiazole C=N stretch at ~1600 cm⁻¹) and regiochemistry of substituents .
Q. How can in vitro bioactivity assays be designed to evaluate this compound’s pharmacological potential?
- Methodology :
- Use enzyme inhibition assays (e.g., 5-lipoxygenase activating protein [FLAP] binding IC₅₀) and cell-based models (e.g., human whole blood for LTB₄ inhibition) to quantify potency .
- Standardize protocols with positive controls (e.g., BI 665915 for FLAP inhibition) and validate results via dose-response curves .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to optimize substituent effects on the oxadiazole and azetidine moieties?
- Methodology :
- Systematically modify substituents (e.g., pyridinyl vs. phenyl groups on oxadiazole) and assess impacts on binding affinity (e.g., FLAP IC₅₀) and pharmacokinetics (e.g., metabolic stability) .
- Combine computational docking (e.g., molecular dynamics simulations) with empirical data to prioritize synthetic targets .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodology :
- Reassess force field parameters (e.g., partial charges for dichlorophenoxy groups) in docking simulations to improve accuracy .
- Validate outliers via orthogonal assays (e.g., surface plasmon resonance for binding kinetics) .
Q. How can crystallographic disorder or twinning in the azetidine ring be addressed during refinement?
- Methodology :
- Apply SHELXL’s TWIN/BASF commands for twinned data and refine occupancy ratios for disordered atoms .
- Validate thermal parameters (ADPs) using Hirshfeld surface analysis to detect overfitting .
Q. What synthetic modifications improve solubility without compromising target binding?
- Methodology :
- Introduce hydrophilic groups (e.g., sulfonyl or tertiary amines) at non-critical positions (e.g., azetidine N-substituents) and monitor logP/logD changes via HPLC .
- Use salt formation (e.g., hydrochloride salts) for crystalline derivatives with enhanced aqueous stability .
Q. How can reaction intermediates be characterized to troubleshoot low yields in multi-step syntheses?
- Methodology :
- Track intermediates via LC-MS at each step to identify degradation products or side reactions (e.g., oxadiazole ring-opening) .
- Optimize protecting groups (e.g., Boc for amines) to prevent undesired cyclization .
Critical Analysis of Contradictions
- Bioactivity vs. Solubility : highlights FLAP inhibitors with sub-100 nM IC₅₀ but poor solubility. Resolve by balancing lipophilic (dichlorophenoxy) and hydrophilic (pyridinyl) groups .
- Crystallographic Disorder : SHELX refinement may misassign electron density for flexible azetidine rings; validate via independent data collection (e.g., synchrotron radiation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
